Thiamine bis-laurylsulfate

Description

Historical Context of Thiamine (B1217682) Modifications and Salt Formulations in Chemical Research

The journey of thiamine began with its discovery and isolation in the early 20th century in the context of preventing the nutritional deficiency disease beriberi. newworldencyclopedia.orglibretexts.org The synthesis of thiamine in 1936 paved the way for its widespread use and further chemical investigation. portlandpress.comnih.gov Early research focused on creating more stable and bioavailable forms of the vitamin, leading to the development of various salt formulations like thiamine hydrochloride and thiamine mononitrate. nih.gov These salts were primarily designed to improve solubility and stability for their use in food fortification and pharmaceuticals. nih.gov

In the mid-20th century, particularly in Japan, a new wave of research led to the development of synthetic thiamine derivatives. wikipedia.org These "allithiamines" and their successors, such as fursultiamine (B1674287) and sulbutiamine, were designed to enhance absorption and tissue penetration. wikipedia.orgnih.gov This marked a significant shift from simple salt formation to the strategic chemical modification of the thiamine molecule to alter its properties for specific applications.

Rationale for Long-Chain Alkyl Sulfate (B86663) Conjugation in Thiamine Chemical Scaffolds

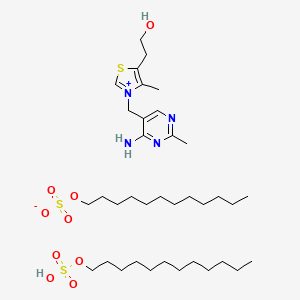

The conjugation of long-chain alkyl sulfates, such as lauryl sulfate, to the thiamine chemical scaffold represents a strategic advancement in the design of functional molecules. This modification imparts an amphiphilic nature to the thiamine derivative, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. researchgate.net The thiamine moiety constitutes the hydrophilic part, while the long alkyl chain of lauryl sulfate forms the hydrophobic tail.

This dual character is the primary driver for its unique properties and applications. The introduction of the lauryl sulfate group transforms the thiamine derivative into a surfactant. researchgate.net Surfactants are molecules that can lower the surface tension between two liquids or between a liquid and a solid. This property is fundamental to the formation of micelles and emulsions, which are critical in various industrial and scientific applications. researchgate.net

Furthermore, the lauryl sulfate groups can enhance the antimicrobial activity of the thiamine derivative. researchgate.netsmolecule.com While thiamine itself is not known for strong antimicrobial properties, the surfactant nature of thiamine bis-laurylsulfate allows it to interact with and disrupt the cell membranes of microorganisms. researchgate.net This mechanism is a key area of investigation for the development of novel, bio-based antimicrobial agents.

Overview of Current Research Trajectories in this compound Chemistry

Current research on this compound is exploring its potential in a variety of fields, largely driven by its unique surfactant and antimicrobial properties.

One significant area of investigation is its application as a food additive and preservative. smolecule.com Studies have shown that thiamine lauryl sulfate exhibits inhibitory effects against a range of microorganisms, including Gram-positive bacteria, yeasts, and molds. researchgate.net Formulations combining thiamine lauryl sulfate with organic acids have been shown to broaden its antimicrobial spectrum, making it a promising candidate for enhancing food safety and extending shelf life. researchgate.net

In the realm of agriculture, this compound is being explored as a component of agricultural pesticides. google.com Its antimicrobial properties are being harnessed to control and prevent plant diseases caused by fungi, bacteria, and viruses. google.com The development of stable aqueous formulations of this compound is a key aspect of this research, aiming to overcome challenges related to its thermal and aqueous stability. google.com

The surfactant properties of this compound also make it a candidate for use in cosmetics and personal care products. smolecule.com Its ability to form emulsions and its potential antimicrobial benefits are attractive features for such formulations.

Furthermore, the fundamental interactions of thiamine derivatives with other molecules continue to be a subject of study. For instance, research has been conducted on the micellization properties of surfactants in the presence of thiamine hydrochloride, providing insights into the molecular interactions that govern the behavior of these systems. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H68N4O9S3 | nih.govchemsrc.com |

| Molecular Weight | 797.1 g/mol | nih.gov |

| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl hydrogen sulfate;dodecyl sulfate | nih.gov |

| CAS Number | 39479-63-5 | chemsrc.com |

| Melting Point | 150-160ºC | chemsrc.com |

| Appearance | White crystalline powder | smolecule.com |

Synonyms for this compound

| Synonym |

| Thiamine lauryl sulfate |

| Thiamine dilaurylsulfate |

| Vitamin B1 lauryl sulfate |

| Vitagen AS 5 |

| Lauryl sulfate thiamine salt |

| Thiamine, dodecyl sulfate |

Source: nih.govchemsrc.comfda.gov

Properties

CAS No. |

39479-63-5 |

|---|---|

Molecular Formula |

C36H68N4O9S3 |

Molecular Weight |

797.1 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl hydrogen sulfate;dodecyl sulfate |

InChI |

InChI=1S/C12H17N4OS.2C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*2-12H2,1H3,(H,13,14,15)/q+1;;/p-1 |

InChI Key |

FHSWKZUNNVWBSG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO |

Origin of Product |

United States |

Synthetic Methodologies for Thiamine Bis Laurylsulfate

Fundamental Principles of Thiamine (B1217682) Salt Synthesis

The general principle involves reacting a thiamine precursor, such as thiamine hydrochloride or thiamine mononitrate, with a selected acid or its corresponding salt. usda.gov In aqueous solutions, these precursors dissociate, making the thiamine cation available to pair with a new anion. The choice of the anionic counter-ion is critical as it significantly influences the properties of the resulting salt, such as solubility, stability, and hygroscopicity. nih.govresearchgate.net For instance, the synthesis of thiamine mononitrate involves the reaction of thiamine hydrochloride with a nitrate (B79036) source. This salt exchange is a common strategy to produce various thiamine derivatives with desired characteristics. usda.gov

Contemporary Chemical Synthesis Routes for Thiamine bis-Laurylsulfate

The synthesis of this compound, also referred to as thiamine dilaurylsulfate, involves the reaction between a thiamine salt and a lauryl sulfate (B86663) source. patsnap.comresearchgate.net This process is designed to replace the original counter-ion of thiamine (e.g., chloride or nitrate) with two lauryl sulfate anions.

Reactant Precursors and Optimized Reaction Conditions

The most common and economically viable reactant precursors are thiamine hydrochloride and sodium lauryl sulfate. patsnap.com Alternative precursors for the thiamine moiety include free thiamine or other inorganic and organic salts like thiamine sulfate. patsnap.com For the lauryl sulfate component, potassium lauryl sulfate or lauryl sulfuric acid can also be employed. patsnap.com

The synthesis is typically carried out in an aqueous medium. A key process involves stirring an aqueous solution of the thiamine salt with the lauryl sulfate reactant. patsnap.com The reaction is generally conducted at a moderately elevated temperature to facilitate the reaction and dissolution of reactants.

| Parameter | Value/Condition | Source |

| Thiamine Precursor | Thiamine Hydrochloride | patsnap.com |

| Lauryl Sulfate Precursor | Sodium Lauryl Sulfate | patsnap.com |

| Solvent | Water | patsnap.com |

| Temperature | 35 to 55°C | patsnap.com |

| Reaction Time | 0.2 to 10 hours | patsnap.com |

This interactive table summarizes the optimized reaction conditions for the synthesis of this compound.

One specific protocol describes using a solution of 34 g of thiamine hydrochloride in 100 ml of water, which is then reacted with 57 g of sodium lauryl sulfate. patsnap.com The reaction mixture is stirred within the specified temperature and time ranges to ensure the completion of the salt exchange reaction. patsnap.com

Purification Techniques for High-Purity this compound

Following the reaction, the product mixture contains the desired this compound, unreacted starting materials, and byproducts such as sodium chloride. The purification process primarily relies on the differential solubility of these components.

Crystallization: The primary method for isolating the product is crystallization directly from the reaction mixture. As this compound is less soluble in the aqueous medium than the byproduct sodium chloride, it precipitates out of the solution upon cooling or concentration. patsnap.com

Filtration and Washing: The crystallized product is separated from the liquid phase via filtration. The resulting wet solid is then washed, typically with water, to remove any remaining soluble impurities. researchgate.net

Drying: The final step involves drying the purified wet product. This can be achieved through methods such as vacuum drying followed by fluidized bed granulation drying to obtain granular, uniform particles of this compound. patsnap.com

Strategies for Enhancing Synthetic Yield and Reproducibility

To improve the yield and consistency of this compound synthesis, several strategies can be implemented:

Stoichiometric Control: Precise control over the molar ratios of the reactants is crucial. Using a slight excess of the lauryl sulfate source can help drive the reaction to completion, ensuring that the thiamine cation is fully paired with the lauryl sulfate anions.

Temperature and Time Optimization: While a range of 35 to 55°C is suggested, identifying the optimal temperature within this range can maximize product formation and minimize potential degradation. patsnap.com Similarly, monitoring the reaction progress can determine the minimum time required for completion, preventing unnecessary energy expenditure and potential side reactions.

Controlled Crystallization: The rate of cooling and the degree of solvent evaporation during crystallization can significantly impact the purity and crystal size of the final product. A slow, controlled crystallization process generally yields larger, purer crystals.

pH Adjustment: The pH of the reaction medium can influence the stability of thiamine. Maintaining the pH in a slightly acidic to neutral range (below pH 5.5) can help prevent the degradation of the thiamine molecule, which is known to be unstable under alkaline and heated conditions. patsnap.com

Mechanistic Insights into Thiamine-Laurylsulfate Complex Formation

The formation of this compound is not a covalent bond-forming reaction but rather the formation of an ionic salt complex. The mechanism is driven by strong electrostatic interactions between the charged species in solution. researchgate.net

Dissociation of Reactants: In the aqueous solution, the precursor salts, thiamine hydrochloride (Thiamine⁺Cl⁻) and sodium lauryl sulfate (Na⁺C₁₂H₂₅SO₄⁻), dissociate into their respective ions: thiamine cations (Thiamine⁺), chloride anions (Cl⁻), sodium cations (Na⁺), and lauryl sulfate anions (C₁₂H₂₅SO₄⁻).

Ionic Association: The positively charged thiamine cation, which possesses a +1 charge localized primarily on the thiazolium ring, has a strong electrostatic attraction to the negatively charged lauryl sulfate anions.

Formation of the Salt: Due to its amphiphilic nature, with a long hydrophobic alkyl chain and a polar sulfate head, the lauryl sulfate anion interacts favorably with the thiamine cation. researchgate.net The stoichiometry of the final salt, this compound, indicates that one thiamine cation associates with two lauryl sulfate anions. This suggests a more complex ionic interaction or crystal packing arrangement than a simple 1:1 salt, possibly involving one lauryl sulfate acting as the primary counter-ion and the second being incorporated into the crystal lattice to balance charge and provide stability. The resulting compound is significantly less water-soluble than thiamine hydrochloride, which facilitates its precipitation and isolation. patsnap.com

Advanced Spectroscopic and Chromatographic Characterization of Thiamine Bis Laurylsulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of Thiamine (B1217682) bis-laurylsulfate is expected to be a composite of the signals from the thiamine cation and the lauryl sulfate (B86663) anion.

The thiamine moiety exhibits characteristic signals corresponding to its pyrimidine (B1678525) and thiazolium rings. The lauryl sulfate portion of the molecule contributes signals from its long alkyl chain.

Key Expected ¹H NMR Signals for Thiamine bis-Laurylsulfate:

| Assignment (Thiamine Moiety) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~8.5-9.5 | Singlet | 1H |

| Thiazolium-H | ~7.5-8.0 | Singlet | 1H |

| Methylene (B1212753) bridge (-CH₂-) | ~5.5 | Singlet | 2H |

| Thiazolium-CH₃ | ~2.5 | Singlet | 3H |

| Pyrimidine-CH₃ | ~2.4 | Singlet | 3H |

| Thiazolium-CH₂-CH₂OH | ~3.8 | Triplet | 2H |

| Thiazolium-CH₂-CH₂OH | ~3.0 | Triplet | 2H |

| Assignment (Laurylsulfate Moiety) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| α-CH₂ (adjacent to sulfate) | ~3.9 | Triplet | 4H (for two laurylsulfate chains) |

| β-CH₂ | ~1.6 | Multiplet | 4H (for two laurylsulfate chains) |

| Bulk methylene (-CH₂-)n | ~1.2-1.4 | Broad multiplet | ~32H (for two laurylsulfate chains) |

| Terminal -CH₃ | ~0.8-0.9 | Triplet | 6H (for two laurylsulfate chains) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound will show signals corresponding to both the thiamine and lauryl sulfate moieties.

Key Expected ¹³C NMR Signals for this compound:

| Assignment (Thiamine Moiety) | Expected Chemical Shift (ppm) |

| Pyrimidine C=N | ~160-165 |

| Pyrimidine C-NH₂ | ~155-160 |

| Thiazolium C=N | ~150-155 |

| Pyrimidine C-H | ~145-150 |

| Thiazolium C-S | ~140-145 |

| Pyrimidine C-CH₂ | ~105-110 |

| Thiazolium C-CH₂-CH₂OH | ~60-65 |

| Methylene bridge (-CH₂-) | ~50-55 |

| Thiazolium-CH₂-CH₂OH | ~30-35 |

| Pyrimidine-CH₃ | ~20-25 |

| Thiazolium-CH₃ | ~15-20 |

| Assignment (Laurylsulfate Moiety) | Expected Chemical Shift (ppm) |

| α-CH₂ (adjacent to sulfate) | ~65-70 |

| Bulk methylene (-CH₂-)n | ~25-35 |

| β-CH₂ | ~22-23 |

| Terminal -CH₃ | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the thiamine moiety, this would confirm the coupling between the -CH₂-CH₂-OH protons. In the lauryl sulfate chains, strong correlations would be observed between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in both the thiamine and lauryl sulfate moieties.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The vibrational modes of a molecule are sensitive to its structure and bonding.

The IR and Raman spectra of this compound will be a superposition of the vibrational modes of the thiamine cation and the lauryl sulfate anion.

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (alcohol) | Stretching | 3200-3500 (broad) | IR |

| N-H (amine) | Stretching | 3100-3400 | IR |

| C-H (aromatic/aliphatic) | Stretching | 2850-3100 | IR, Raman |

| C=N (pyrimidine/thiazolium) | Stretching | 1600-1660 | IR, Raman |

| C=C (pyrimidine) | Stretching | 1550-1600 | IR, Raman |

| N-H (amine) | Bending | 1580-1650 | IR |

| C-H (alkyl) | Bending | 1350-1470 | IR |

| S=O (sulfate) | Asymmetric Stretching | ~1210-1260 | IR |

| S=O (sulfate) | Symmetric Stretching | ~1060-1080 | IR, Raman |

| C-O (alcohol) | Stretching | 1000-1260 | IR |

| C-N (amine/pyrimidine) | Stretching | 1000-1350 | IR |

| S-O (sulfate) | Stretching | ~800-900 | IR |

Thiamine Moiety: The key spectroscopic signatures for the thiamine portion of the molecule include the N-H stretching vibrations from the primary amine group on the pyrimidine ring, the C=N and C=C stretching vibrations of the aromatic rings, and the C-H vibrations of the methyl and methylene groups. The O-H stretch from the hydroxyethyl (B10761427) side chain will also be a prominent feature in the IR spectrum.

Laurylsulfate Moiety: The lauryl sulfate anion is characterized by strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfate group. The long alkyl chain will give rise to intense C-H stretching and bending vibrations. The symmetric and asymmetric stretching modes of the SO₃ group are particularly strong and can be used for identification.

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, confirming its structural integrity and the presence of both the thiamine and lauryl sulfate components.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) stands as a powerful analytical tool for the structural elucidation and sensitive detection of this compound. This technique provides precise information about the molecular weight and the elemental composition of the compound, and through fragmentation analysis, offers deep insights into its chemical structure.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Based on its molecular formula, the calculated monoisotopic mass of this compound is 796.41484328 Da. nih.gov Experimental determination of the molecular mass using HRMS, with techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a value in close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a key technique for elucidating the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of the compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these product ions provides a veritable fingerprint of the molecule's structure.

For this compound, the precursor ion would likely be the thiamine cation, with a mass-to-charge ratio (m/z) of approximately 265.11. researchgate.netgoogle.com Upon fragmentation, this cation yields characteristic product ions that are indicative of the thiamine structure.

The primary fragmentation of the thiamine cation involves the cleavage of the bond between the pyrimidine and thiazole (B1198619) rings. This leads to the formation of two major fragment ions:

A pyrimidine fragment: This ion, corresponding to the 4-amino-2-methyl-5-pyrimidinylmethyl moiety, is observed at an m/z of 122.

A thiazole fragment: This ion, representing the 4-methyl-5-(2-hydroxyethyl)thiazole moiety, is observed at an m/z of 144. google.com

A proposed fragmentation pathway for the thiamine cation is illustrated below:

Precursor Ion: Thiamine Cation (m/z ≈ 265) ↓ Collision-Induced Dissociation Product Ion 1: Pyrimidine moiety (m/z ≈ 122) Product Ion 2: Thiazole moiety (m/z ≈ 144)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for its determination in various matrices.

Method Development for Purity Assessment and Quantitative Analysis

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve the desired separation and sensitivity. Key considerations include the choice of the stationary phase, the composition of the mobile phase, and the detection method.

A common approach for the analysis of thiamine and its derivatives is reversed-phase HPLC, often employing a C18 stationary phase. nih.govscispace.com Given the presence of the two long alkyl chains from the lauryl sulfate moieties, this compound is expected to exhibit strong retention on a nonpolar stationary phase like C18.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous component can be adjusted to control the ionization state of the thiamine cation and any other ionizable species present. For quantitative analysis, a suitable internal standard may be employed to improve the accuracy and precision of the method.

Detection can be achieved using a UV detector, as thiamine exhibits absorbance in the UV region. For enhanced sensitivity and specificity, fluorescence detection can be utilized after pre-column or post-column derivatization of thiamine to its highly fluorescent thiochrome (B1210408) derivative. umin.jp

A study on the analytical method of Thiamine dilaurylsulfate in soy sauce demonstrated excellent recovery and precision using an HPLC method. umin.jp The findings from this study are summarized in the interactive data table below.

| Fortification Level (ppm) | Average Recovery (%) | Coefficient of Variation (%) |

|---|---|---|

| 3 | 91.57 | <5 |

| 5 | 92.53 | <5 |

| 10 | 92.11 | <5 |

| 12 | 91.88 | <5 |

| 15 | 92.34 | <5 |

Chromatographic Separation Mechanisms and Optimization

The separation of this compound by reversed-phase HPLC is primarily governed by hydrophobic interactions between the long alkyl chains of the lauryl sulfate moieties and the nonpolar C18 stationary phase. The more hydrophobic the molecule, the stronger its retention on the column, leading to a longer retention time.

Optimization of the separation can be achieved by manipulating the mobile phase composition. Increasing the proportion of the organic modifier (e.g., acetonitrile or methanol) will decrease the polarity of the mobile phase, leading to a reduction in the retention time of this compound. Conversely, a higher percentage of the aqueous buffer will increase retention.

The choice of buffer and its pH can also influence the separation by affecting the charge of the thiamine molecule and the silanol (B1196071) groups on the silica-based stationary phase. Ion-pairing agents can be added to the mobile phase to improve peak shape and retention time reproducibility, particularly for the charged thiamine cation. nih.gov

Other Advanced Analytical Techniques

Beyond mass spectrometry and HPLC, other advanced analytical techniques can be employed for the characterization of this compound. Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like the thiamine cation.

In CE, separation is achieved based on the differential migration of ions in an electric field within a narrow capillary filled with an electrolyte solution. chromatographyonline.comnih.gov The separation is influenced by the charge-to-size ratio of the analyte. CE offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov

For the analysis of this compound, the compound would dissociate in solution, and the thiamine cation would migrate towards the cathode. The lauryl sulfate anions would move towards the anode. By optimizing the buffer composition, pH, and applied voltage, it is possible to achieve a rapid and efficient separation of the thiamine cation from other components in a mixture. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral molecules and could be applied to the analysis of the entire this compound complex. chromatographyonline.com

Ion mobility spectrometry (IMS) is another advanced technique that separates ions based on their size, shape, and charge in the gas phase. osti.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can help to resolve complex mixtures and provide further structural information about the analyte.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice. For complex organic salts like this compound, single-crystal XRD would be the ideal method to elucidate the precise three-dimensional structure, including bond lengths, bond angles, and conformational details.

However, a comprehensive search of publicly available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction structure of this compound has not been widely reported. The generation of a suitable single crystal for such analysis can be challenging for molecules with high conformational flexibility and amphiphilic character, such as this one. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's stoichiometric purity and elemental composition.

The molecular formula for this compound is established as C₃₆H₆₈N₄O₉S₃. nih.gov Based on this formula, the theoretical elemental composition can be calculated with high precision. Experimental verification of these percentages is a standard procedure in the synthesis and characterization of new compounds and for quality assurance of existing ones. researchgate.net While specific experimental results from academic literature for this compound are not prevalent, the comparison between theoretical and expected experimental values is a cornerstone of its chemical verification.

The table below outlines the theoretical elemental composition of this compound. In a laboratory setting, experimentally determined values would be expected to fall within a narrow margin of error (typically ±0.4%) of these theoretical percentages to confirm the purity and identity of the compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 36 | 432.396 | 54.23% |

| Hydrogen | H | 1.008 | 68 | 68.544 | 8.60% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 7.03% |

| Oxygen | O | 15.999 | 9 | 143.991 | 18.06% |

| Sulfur | S | 32.065 | 3 | 96.195 | 12.07% |

| Total Molecular Weight | 797.154 | 100.00% |

Molecular and Supramolecular Interaction Studies of Thiamine Bis Laurylsulfate

Investigations of Interactions with Amphiphilic Systems and Model Surfactants

The dual nature of thiamine (B1217682) bis-laurylsulfate, possessing a polar thiamine head group and nonpolar laurylsulfate tails, drives its interactions in aqueous environments and with other surface-active agents. These interactions are crucial for understanding its potential applications in various formulations.

Conductometric Studies of Micellar Aggregation Behavior

Conductometric studies are instrumental in determining the critical micelle concentration (CMC) of surfactants. While specific extensive research on the micellar aggregation of pure thiamine bis-laurylsulfate is not widely documented in publicly accessible literature, the principles of conductometry would apply. In a hypothetical study, the conductivity of a this compound solution would be expected to decrease with increasing concentration as individual ions begin to form aggregates (micelles). The point at which a distinct change in the slope of the conductivity versus concentration plot occurs would indicate the CMC. This value is fundamental for understanding the onset of self-assembly.

Volumetric and Calorimetric Approaches to Solution Thermodynamics

Volumetric and calorimetric measurements provide deep insights into the thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micelle formation. Techniques like isothermal titration calorimetry (ITC) could be employed to determine these values. For a typical surfactant, the micellization process is generally spontaneous, characterized by a negative ΔG°m. The ΔH°m can be either exothermic or endothermic, while the ΔS°m is typically positive, indicating that the process is entropically driven, largely due to the release of structured water molecules from around the hydrophobic tails.

Hypothetical Thermodynamic Data for this compound Micellization

| Thermodynamic Parameter | Hypothetical Value | Significance |

| Critical Micelle Concentration (CMC) | X.XX mM | Concentration at which micelles begin to form. |

| Standard Gibbs Free Energy (ΔG°m) | -XX.X kJ/mol | Indicates the spontaneity of the micellization process. |

| Standard Enthalpy (ΔH°m) | +/-X.X kJ/mol | Represents the heat change associated with micelle formation. |

| Standard Entropy (ΔS°m) | +XX J/(mol·K) | Reflects the change in randomness of the system upon micellization. |

Spectroscopic Probes for Characterizing Compound Partitioning in Pseudo-Phases

Spectroscopic techniques, such as fluorescence and UV-Visible spectroscopy, are powerful tools for investigating the partitioning of molecules into micellar pseudo-phases. A fluorescent probe, for example, that exhibits different spectral properties in polar and non-polar environments could be used. When this compound micelles are formed, the probe would preferentially partition into the hydrophobic core of the micelles, leading to a measurable change in its fluorescence spectrum (e.g., a shift in the emission maximum or an increase in fluorescence intensity). This change can be used to study the microenvironment of the micellar core and the efficiency of solubilization of other compounds within these aggregates.

Fundamental Binding Studies with Non-Biological Polymeric or Macromolecular Systems (excluding direct biological effects)

The interaction of this compound with non-biological polymers is an area of interest for understanding its behavior in complex formulations. Cationic surfactants are known to interact with neutral or oppositely charged polymers. Depending on the nature of the polymer, these interactions can lead to the formation of polymer-surfactant complexes. Techniques such as tensiometry, calorimetry, and spectroscopy would be employed to characterize these binding phenomena. The critical aggregation concentration (CAC), the concentration at which the surfactant begins to bind to the polymer, is a key parameter determined in such studies.

Analysis of Intermolecular Forces and Self-Assembly Phenomena

The self-assembly of this compound in solution is governed by a delicate balance of intermolecular forces. These include:

Hydrophobic Interactions: The primary driving force for micellization, where the nonpolar laurylsulfate tails aggregate to minimize their contact with water.

Electrostatic Interactions: Repulsive forces between the positively charged thiamine head groups at the micelle surface, which oppose aggregation. The presence of counter-ions in the solution can modulate these interactions.

Van der Waals Forces: Attractive forces between the hydrocarbon tails within the micellar core, contributing to the stability of the aggregates.

These forces collectively determine the size, shape, and stability of the self-assembled structures, which can range from spherical micelles to more complex liquid crystalline phases at higher concentrations.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and predict various molecular properties of thiamine (B1217682) bis-laurylsulfate.

The electronic structure of thiamine bis-laurylsulfate is fundamentally determined by the combination of the thiamine cation and two lauryl sulfate (B86663) anions. Quantum chemical calculations can map the electron density distribution and identify the molecular orbitals, which are crucial for understanding the molecule's reactivity.

Semi-empirical and density functional theory (DFT) methods have been used to study the electronic structure of thiamine and its derivatives. researchwithrutgers.comnih.gov These studies reveal that the positive charge in the thiamine cation is primarily localized on the thiazolium ring. quora.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting chemical reactivity. In the thiamine moiety, the HOMO is typically located on the aminopyrimidine ring, while the LUMO is centered on the thiazolium ring. quora.com This separation of HOMO and LUMO suggests that the different rings of the thiamine cation will be susceptible to electrophilic and nucleophilic attacks, respectively. quora.com

For this compound, the lauryl sulfate anions would introduce additional molecular orbitals, primarily located on the sulfate head group and the lauryl chain. The HOMO of the entire complex would likely involve the oxygen atoms of the sulfate groups, which carry the negative charge. nsf.gov The interaction between the cationic thiamine and the anionic lauryl sulfate is predominantly electrostatic.

A summary of expected electronic properties based on computational studies of related molecules is presented in Table 1.

| Property | Description | Expected Characteristics for this compound |

| Charge Distribution | The localization of positive and negative charges within the molecule. | The positive charge is primarily on the thiazolium ring of the thiamine cation, while the negative charges are localized on the sulfate head groups of the lauryl sulfate anions. |

| HOMO | The highest energy molecular orbital containing electrons; dictates susceptibility to electrophilic attack. | Likely localized on the oxygen atoms of the lauryl sulfate anions. |

| LUMO | The lowest energy molecular orbital without electrons; indicates susceptibility to nucleophilic attack. | Expected to be centered on the thiazolium ring of the thiamine cation. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to the molecule's electronic excitability. | The ionic nature of the compound suggests a relatively large HOMO-LUMO gap, contributing to its stability. |

This table is generated based on data from computational studies on thiamine and its derivatives, and general principles of ionic compounds.

Quantum chemical calculations can predict spectroscopic parameters, which are invaluable for experimental characterization.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemistry. For thiamine and its salts, computational methods can provide theoretical spectra that aid in the assignment of experimental peaks. chegg.com The chemical shifts are sensitive to the electronic environment of the nuclei. In this compound, the formation of the ionic bond with lauryl sulfate would induce changes in the chemical shifts of the thiamine protons, particularly those on the thiazolium ring, compared to other thiamine salts. The long alkyl chains of the lauryl sulfate anions would exhibit characteristic signals in the upfield region of the 1H NMR spectrum.

IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of IR absorption bands, helping to interpret experimental spectra. nist.gov For this compound, key vibrational modes would include the stretching and bending of the C-H bonds in the alkyl chains, the S=O and S-O stretching of the sulfate groups, and the various vibrations of the pyrimidine (B1678525) and thiazolium rings of the thiamine cation.

A table of predicted key IR vibrational frequencies for the functional groups in this compound is provided below (Table 2).

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

| Alkyl Chain (Lauryl) | C-H Stretch | 2850 - 3000 |

| C-H Bend | 1350 - 1470 | |

| Sulfate Head | S=O Stretch (asymmetric) | 1210 - 1260 |

| S=O Stretch (symmetric) | 1040 - 1080 | |

| S-O Stretch | 800 - 900 | |

| Thiamine Moiety | Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1400 - 1650 | |

| O-H Stretch (of the hydroxyethyl (B10761427) group) | 3200 - 3600 |

This table is based on typical IR frequency ranges for the specified functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for understanding the dynamic behavior of large and flexible molecules like this compound in various environments.

This compound is an amphiphilic molecule, possessing both hydrophilic (the thiamine cation and sulfate head groups) and hydrophobic (the lauryl chains) regions. This dual nature dictates its conformational behavior in different environments.

In aqueous solution, MD simulations can predict the preferred conformations of the thiamine cation, which are often described by the torsional angles between the pyrimidine and thiazolium rings. nih.gov The lauryl chains, being hydrophobic, would tend to minimize contact with water. At interfaces, such as an air-water or oil-water interface, the molecule is expected to orient itself with the hydrophilic parts in the aqueous phase and the hydrophobic tails in the non-polar phase. MD simulations can provide detailed insights into this orientational preference and the resulting molecular arrangement at the interface.

Due to its amphiphilic nature, this compound is expected to form aggregates, such as micelles, in aqueous solution above a certain concentration, known as the critical micelle concentration (CMC). MD simulations are a powerful tool to study the process of micellization. These simulations can reveal the structure of the resulting micelles, with the hydrophobic lauryl chains forming the core and the hydrophilic thiamine and sulfate groups at the surface, interacting with water.

Furthermore, MD simulations can be used to investigate the interactions of this compound with other molecules, such as biological membranes or other surfactants. researchgate.net The simulations can provide information on how the molecule partitions between different phases and how it might influence the structure and dynamics of its environment. The binding of the thiamine moiety to proteins or other biological targets can also be explored using molecular docking and MD simulations.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. For this compound, these approaches can be used to establish relationships between its molecular structure and its physicochemical properties.

By analyzing databases of chemical compounds, it is possible to develop quantitative structure-property relationship (QSPR) models. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest. For this compound, QSPR models could be developed to predict properties such as its solubility, partitioning behavior, and potentially its surfactant properties like the CMC. technion.ac.il

Data mining of chemical and biological databases can also provide insights into the potential interactions and functions of this compound. By comparing its structural features to those of other known compounds, it may be possible to infer its likely biological activities or applications. For example, the presence of the thiamine moiety suggests potential interactions with thiamine-binding proteins or a role in metabolic processes. nih.govdrugbank.com The surfactant nature of the lauryl sulfate chains suggests applications in areas where surface activity is important.

Research Methodologies and Experimental Design Considerations in Thiamine Bis Laurylsulfate Studies

Design of Experiments for Synthetic Optimization and Analytical Method Validation

Design of Experiments (DoE) is a statistical approach that allows for the systematic variation of multiple factors simultaneously to identify their optimal conditions. mt.com This methodology is invaluable in both the optimization of thiamine (B1217682) bis-laurylsulfate synthesis and the validation of analytical methods for its characterization.

For synthetic optimization, a DoE approach can efficiently explore the impact of various reaction parameters on the yield and purity of thiamine bis-laurylsulfate. A factorial design, for instance, could be employed to investigate the influence of factors such as the molar ratio of reactants (thiamine hydrochloride and a lauryl sulfate (B86663) salt), temperature, reaction time, and choice of solvent. By systematically varying these parameters across a defined range, it is possible to identify not only the optimal conditions for each factor but also any significant interactions between them. nih.gov This multi-parameter approach is more efficient and provides a more comprehensive understanding of the reaction space than the traditional one-variable-at-a-time (OVAT) method. nih.govsigmaaldrich.com

Table 1: Illustrative Factorial Design for this compound Synthesis Optimization

| Factor | Level 1 (-1) | Level 2 (+1) |

| A: Molar Ratio (Thiamine:Lauryl Sulfate) | 1:2 | 1:2.5 |

| B: Temperature (°C) | 40 | 60 |

| C: Reaction Time (hours) | 4 | 8 |

| D: Solvent Polarity | Low (e.g., Dichloromethane) | High (e.g., Ethanol) |

This interactive table showcases a hypothetical 2^4 factorial design. The response to be measured would be the percentage yield and purity of this compound.

In the context of analytical method validation, DoE can be used to assess the robustness of a method. ich.org For a High-Performance Liquid Chromatography (HPLC) method developed for this compound, DoE can be used to evaluate the impact of small, deliberate variations in method parameters on the analytical results. amsbiopharma.com Factors such as the pH of the mobile phase, the percentage of organic modifier, column temperature, and flow rate can be systematically varied to determine the method's reliability during normal usage. ich.org The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, outlining parameters such as accuracy, precision, specificity, linearity, and range, all of which can be rigorously assessed using a DoE approach. amsbiopharma.comeuropa.eugmp-compliance.org

Advanced Sample Preparation Protocols for Complex Matrices (generalized, no specific applications)

The analysis of this compound in complex matrices requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. Given the ionic and surfactant nature of the compound, advanced sample preparation protocols are often necessary.

Solid-Phase Extraction (SPE) is a particularly useful technique for the isolation and preconcentration of surfactants from various matrices. nih.govresearchgate.net For this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange functionalities could be employed. The reversed-phase mechanism would interact with the long alkyl chains of the lauryl sulfate, while the ion-exchange mechanism would interact with the cationic thiamine moiety and the anionic sulfate groups. The choice of SPE sorbent and the elution protocol would need to be carefully optimized to ensure efficient recovery of the analyte. acs.org

Other advanced sample preparation techniques that could be considered include:

Liquid-Liquid Extraction (LLE): This classic technique can be adapted to extract this compound based on its partitioning behavior between two immiscible liquid phases. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used for pesticide analysis, the principles of QuEChERS, involving salting out and dispersive SPE, could be adapted for the extraction of this compound from certain matrices.

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support and packing it into a column, from which the analyte can be eluted with appropriate solvents. It is particularly useful for solid and semi-solid samples.

The selection of an appropriate sample preparation method will depend on the physicochemical properties of the sample matrix and the analyte, as well as the sensitivity and selectivity requirements of the subsequent analytical technique. researchgate.net

Data Processing and Statistical Analysis in Chemical Investigations

In synthetic optimization studies employing DoE, the results are typically analyzed using Analysis of Variance (ANOVA) to determine the statistical significance of each factor and their interactions. nih.gov This allows for the development of a mathematical model that describes the relationship between the factors and the response (e.g., yield). This model can then be used to predict the optimal conditions for the synthesis. mt.com

For analytical data, basic statistical parameters such as the mean, standard deviation, and relative standard deviation are used to assess the precision and accuracy of the measurements. slideshare.net In method validation, linear regression analysis is used to evaluate the linearity of the analytical method, with the coefficient of determination (R²) being a key indicator of the goodness of fit. amsbiopharma.com

Chemometrics, a discipline that uses mathematical and statistical methods to analyze chemical data, offers a range of powerful tools for data processing. distantreader.orgwikipedia.orgresearchgate.net Techniques such as Principal Component Analysis (PCA) and Cluster Analysis (CA) can be used to explore and visualize complex datasets, identify patterns, and classify samples based on their chemical profiles. distantreader.orgresearchgate.net These methods can be particularly useful in comparing different synthesis batches of this compound or in analyzing its behavior in different formulations.

Table 2: Key Statistical Analyses in this compound Research

| Analysis Type | Purpose | Key Metrics |

| Analysis of Variance (ANOVA) | To determine the statistical significance of factors in a DoE study. | p-value, F-statistic |

| Linear Regression | To assess the linearity of an analytical method. | Coefficient of determination (R²), slope, intercept |

| t-Test | To compare the means of two groups. | p-value, t-statistic |

| Principal Component Analysis (PCA) | To reduce the dimensionality of complex datasets and identify patterns. | Principal components, scores, loadings |

This interactive table summarizes common statistical methods and their applications in the chemical investigation of compounds like this compound.

Quality Control and Assurance Protocols in Compound Synthesis and Analysis

Stringent quality control (QC) and quality assurance (QA) protocols are essential throughout the lifecycle of this compound, from its synthesis to its final analysis. arborpharmchem.combgosoftware.com These protocols ensure the consistency, purity, and identity of the compound. Adherence to Good Manufacturing Practices (GMP) is crucial in a regulated environment. fda.govsampanenterprises.comvapourtec.com

In the synthesis of this compound, QC measures should be implemented at various stages: bulatpharmaceutical.com

Raw Material Control: All starting materials, including thiamine hydrochloride and the lauryl sulfate source, should be tested for identity, purity, and quality before use. sampanenterprises.com

In-Process Controls: Monitoring critical process parameters during the synthesis, such as temperature, pressure, and reaction time, is crucial to ensure the reaction proceeds as expected. bulatpharmaceutical.com

Final Product Testing: The final synthesized this compound must be tested against a set of predefined specifications for identity, purity, strength, and quality.

Analytical laboratories responsible for testing this compound must also have robust QA systems in place. This includes regular calibration and maintenance of analytical instruments, use of certified reference materials for standardization, and adherence to validated analytical methods. arborpharmchem.com Comprehensive documentation, including standard operating procedures (SOPs), batch records, and analytical reports, is a cornerstone of a strong QA program. reachemchemicals.com

Table 3: Example of Quality Control Specifications for this compound

| Parameter | Specification | Test Method |

| Appearance | White to off-white powder | Visual Inspection |

| Identity | Conforms to the reference spectrum | FTIR Spectroscopy |

| Purity (Assay) | ≥ 98.0% | HPLC-UV |

| Related Substances | Individual impurity ≤ 0.5%, Total impurities ≤ 1.0% | HPLC-UV |

| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |

This interactive table provides a hypothetical set of quality control specifications for the release of a batch of this compound.

By implementing these comprehensive research methodologies, experimental design principles, and quality control protocols, a thorough and scientifically sound understanding of this compound can be achieved.

Future Directions in Fundamental Chemical Research of Thiamine Bis Laurylsulfate

Exploration of Novel Chemical Modifications for Enhanced Structural Versatility

Future research should focus on the strategic chemical modification of the thiamine (B1217682) bis-laurylsulfate structure to enhance its versatility and tailor its properties for specific applications. The synthesis of novel analogs can provide deeper insights into structure-activity relationships.

Key research avenues include:

Modification of the Thiamine Moiety: Systematic alterations to the pyrimidine (B1678525) and thiazolium rings of the thiamine core could be explored. For instance, the synthesis of analogs with different substituents on the pyrimidine ring or the replacement of the thiazole (B1198619) ring with other heterocyclic systems, such as pyrrole (B145914) or furan, could be investigated. cam.ac.ukrsc.org Such modifications have been shown to influence the electronic and steric properties of thiamine analogs, potentially leading to compounds with unique chemical reactivity and interaction profiles. chemrxiv.orgrsc.orgresearchgate.net

Variation of the Alkyl Chains: The lauryl sulfate (B86663) chains play a crucial role in the amphiphilic nature of the molecule. Future synthetic efforts could focus on varying the length and branching of these alkyl chains. For example, synthesizing a series of thiamine bis-alkylsulfates with different chain lengths (e.g., C8, C10, C14, C16) would allow for a systematic study of how chain length affects properties such as critical micelle concentration and surface tension.

Introduction of Functional Groups: The incorporation of specific functional groups onto the thiamine or lauryl sulfate moieties could impart novel functionalities. For example, attaching fluorescent tags could enable the tracking of the molecule in complex systems, while the introduction of polymerizable groups could allow for its incorporation into novel materials.

Table 1: Proposed Novel Chemical Modifications of Thiamine bis-Laurylsulfate

| Modification Target | Proposed Modification | Potential Impact on Properties |

|---|---|---|

| Thiamine Moiety | Substitution on the pyrimidine ring | Altered electronic properties, modified chemical reactivity |

| Thiamine Moiety | Replacement of the thiazole ring | Changes in steric hindrance and binding affinity to other molecules |

| Lauryl Sulfate Chains | Variation in alkyl chain length | Tunable amphiphilicity and self-assembly behavior |

| Lauryl Sulfate Chains | Introduction of branching | Modified packing in micelles and at interfaces |

| Overall Structure | Attachment of fluorescent probes | Enables visualization and tracking in chemical systems |

Development of Integrated Analytical Platforms for Comprehensive Characterization

A thorough understanding of the chemical behavior of this compound requires a multi-faceted analytical approach. Future research should aim to develop integrated analytical platforms that combine various techniques for a comprehensive characterization of its properties in different environments.

Potential areas for development include:

Advanced Chromatographic and Spectrometric Techniques: While HPLC is a standard method for thiamine analysis, coupling it with high-resolution mass spectrometry (HRMS) would provide detailed structural information and allow for the identification of potential impurities or degradation products. pickeringlabs.com Techniques like micellar liquid chromatography could also be explored to study its interaction with other surfactants and molecules. researchgate.net

Spectroscopic and Microscopic Methods: A combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible spectroscopy can provide detailed insights into the molecular structure and intermolecular interactions of this compound. researchgate.net Combining these with microscopic techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) would allow for the visualization of its self-assembled structures, such as micelles and vesicles.

Integrated Electrochemical and Thermal Analysis: The development of platforms that integrate electrochemical methods, to study its redox properties, with thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to assess its thermal stability and phase behavior, would provide a holistic understanding of its physicochemical properties. nsf.gov

Table 2: Integrated Analytical Techniques for this compound Characterization

| Analytical Technique | Information Obtained |

|---|---|

| HPLC-HRMS | Separation, identification, and structural elucidation |

| NMR Spectroscopy | Detailed molecular structure and dynamics in solution |

| AFM/TEM | Visualization of self-assembled nanostructures |

| DSC/TGA | Thermal stability and phase transition behavior |

| Electrochemical Sensors | Redox properties and interactions with charged species |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational modeling and simulation are powerful tools for predicting the chemical behavior of complex molecules and guiding experimental design. Future research on this compound would greatly benefit from the application of advanced computational methods.

Specific areas of focus could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the this compound molecule. nih.govacs.org This can provide insights into its potential reaction mechanisms and interactions with other chemical species.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution, including its conformational changes, solvation, and self-assembly into micelles. researchgate.netnih.gov These simulations can provide a molecular-level understanding of the forces driving these processes.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to predict various physicochemical properties of novel this compound derivatives based on their molecular structure. escholarship.orgcam.ac.uk This would accelerate the design and screening of new compounds with desired properties.

Interdisciplinary Approaches to Understand Complex Molecular Interactions in Chemical Systems

The multifaceted nature of this compound, with its biologically relevant head group and surfactant-like tails, calls for interdisciplinary research to fully elucidate its behavior in complex chemical systems.

Future interdisciplinary collaborations could explore:

Supramolecular Chemistry: Investigating the formation of supramolecular assemblies of this compound with other molecules, such as cyclodextrins or polymers, could lead to the development of novel functional materials with applications in areas like controlled release and catalysis.

Interactions with Biomimetic Systems: Studying the interactions of this compound with artificial cell membranes (liposomes) and other biomimetic systems can provide valuable insights into its potential behavior at biological interfaces. This could involve collaborations between chemists and biochemists.

Environmental Chemistry: Given its surfactant nature, understanding the interactions of this compound with environmental components, such as minerals and organic matter, is crucial. This would require an interdisciplinary approach involving analytical, physical, and environmental chemists. researchgate.net

By pursuing these future directions, the scientific community can significantly advance the fundamental understanding of this compound, paving the way for the rational design of new materials and technologies based on this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.